molecular formula C9H12F3NS2 B14232405 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-34-6

4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14232405
CAS No.: 824391-34-6
M. Wt: 255.3 g/mol
InChI Key: LNCMAKRNIHHKCW-UHFFFAOYSA-N
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Description

4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with an ethyl group and a trifluorobut-3-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 4-ethylthiazole with 3,4,4-trifluorobut-3-en-1-yl sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorobut-3-en-1-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobut-3-en-1-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The thiazole ring may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-yl)sulfanyl]acetate
  • Ethyl 4,4,4-trifluoro-2-butynoate
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Uniqueness

4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its combination of a thiazole ring with a trifluorobut-3-en-1-yl sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

824391-34-6

Molecular Formula

C9H12F3NS2

Molecular Weight

255.3 g/mol

IUPAC Name

4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H12F3NS2/c1-2-6-5-15-9(13-6)14-4-3-7(10)8(11)12/h6H,2-5H2,1H3

InChI Key

LNCMAKRNIHHKCW-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC(=N1)SCCC(=C(F)F)F

Origin of Product

United States

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